4-(Cyanométhoxy)benzonitrile

Vue d'ensemble

Description

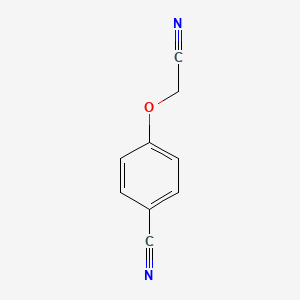

4-(Cyanomethoxy)benzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, featuring a cyanomethoxy group attached to the benzene ring

Applications De Recherche Scientifique

4-(Cyanomethoxy)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties.

Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.

Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been tested for their antimicrobial activity against various bacteria and fungi .

Mode of Action

These compounds often act by binding to specific enzymes or proteins in the target organisms, thereby inhibiting their function .

Biochemical Pathways

For instance, bacterial nitrilases play a significant role in the degradation of toxic defensive nitrile compounds and in the generation of important hormones and signaling molecules .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .

Action Environment

The action, efficacy, and stability of 4-(Cyanomethoxy)benzonitrile can be influenced by various environmental factors. For example, the presence of certain ionic liquids can facilitate the green synthesis of benzonitrile, potentially enhancing its action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyanomethylating agents. One common method is the reaction of 4-hydroxybenzonitrile with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 4-(Cyanomethoxy)benzonitrile.

Industrial Production Methods: Industrial production of 4-(Cyanomethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-(Cyanomethoxy)benzonitrile.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyanomethoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyanomethoxy group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles.

Reduction: 4-(Aminomethoxy)benzonitrile.

Oxidation: 4-(Cyanomethoxy)benzoic acid.

Comparaison Avec Des Composés Similaires

Benzonitrile: A simpler analogue without the cyanomethoxy group.

4-Hydroxybenzonitrile: The precursor to 4-(Cyanomethoxy)benzonitrile.

4-(Aminomethoxy)benzonitrile: A reduced form of 4-(Cyanomethoxy)benzonitrile.

Uniqueness: 4-(Cyanomethoxy)benzonitrile is unique due to the presence of both a nitrile and a cyanomethoxy group, which imparts distinct reactivity and potential applications compared to its analogues. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Activité Biologique

4-(Cyanomethoxy)benzonitrile is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C₉H₈N₂O

- Molecular Weight: 160.17 g/mol

- Structure: The compound consists of a benzonitrile moiety with a cyanomethoxy group attached, which may influence its interaction with biological targets.

The biological activity of 4-(Cyanomethoxy)benzonitrile can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling.

Biological Activity

Research indicates that 4-(Cyanomethoxy)benzonitrile exhibits several biological activities, including:

- Anticancer Properties: Studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Neuroprotective Effects: Preliminary data indicate that it may protect neurons from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 4-(Cyanomethoxy)benzonitrile on human breast cancer cells. The results indicated:

- Inhibition of Cell Proliferation: The compound reduced cell viability by approximately 60% at a concentration of 50 µM.

- Mechanism: Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces apoptosis through mitochondrial pathways.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

Antimicrobial Activity

In another study, the antimicrobial efficacy of 4-(Cyanomethoxy)benzonitrile was tested against common pathogens such as E. coli and S. aureus:

- Minimum Inhibitory Concentration (MIC): The MIC was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Mechanism: The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

Neuroprotective Effects

A recent investigation into the neuroprotective properties of the compound involved:

- In vitro Models: Neuronal cells were exposed to oxidative stress conditions, and treatment with 4-(Cyanomethoxy)benzonitrile resulted in a significant reduction in reactive oxygen species (ROS).

- Potential Applications: These findings suggest its potential use in therapies for neurodegenerative disorders such as Alzheimer's disease.

Propriétés

IUPAC Name |

4-(cyanomethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWBBBGCACYSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.